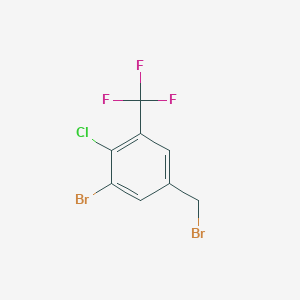
Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)-: is an organic compound with the molecular formula C₉H₇Cl₃ This compound is characterized by the presence of a benzene ring substituted with a chloro group and a 2,2-dichlorocyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- typically involves the reaction of benzene derivatives with appropriate chlorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where benzene is treated with chlorine gas in the presence of a catalyst. The subsequent cyclopropanation step can be achieved using reagents like dichlorocarbene or other cyclopropanating agents .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in different reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of dechlorinated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also be used in the development of bioactive molecules .
Medicine: Its unique structure can be exploited to design drugs with specific biological activities .
Industry: In the industrial sector, Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- involves its interaction with molecular targets through nucleophilic substitution reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions include the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the intermediate .
Comparaison Avec Des Composés Similaires
- Benzene, 1,4-dichloro-
- Benzene, 1,4-dichloro-2-methyl-
- (2,2-Dichlorocyclopropyl)benzene
Comparison:
- Benzene, 1,4-dichloro- and Benzene, 1,4-dichloro-2-methyl- are similar in that they both contain dichloro groups on the benzene ring, but they lack the cyclopropyl group, making them less sterically hindered and potentially less reactive in certain reactions .
- (2,2-Dichlorocyclopropyl)benzene is closely related but does not have the additional chloro group on the benzene ring, which can influence its reactivity and applications .
Uniqueness: Benzene, 1-chloro-4-(2,2-dichlorocyclopropyl)- is unique due to the presence of both the chloro and 2,2-dichlorocyclopropyl groups, which impart distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H7Cl3 |
|---|---|
Poids moléculaire |
221.5 g/mol |
Nom IUPAC |
1-chloro-4-(2,2-dichlorocyclopropyl)benzene |
InChI |
InChI=1S/C9H7Cl3/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
Clé InChI |
YOTVMUGBFWLTAS-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)
![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)








